molecular formula C8H7NO6S B1424233 5-(Methylsulfonyl)-2-nitrobenzoic acid CAS No. 898547-72-3

5-(Methylsulfonyl)-2-nitrobenzoic acid

Cat. No. B1424233
CAS RN: 898547-72-3
M. Wt: 245.21 g/mol
InChI Key: FXWQIUPBICXSAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “5-(Methylsulfonyl)-2-nitrobenzoic acid” are not available, similar compounds such as pinacol boronic esters are synthesized through catalytic protodeboronation .


Chemical Reactions Analysis

Sulfonyl groups are known to participate in various chemical reactions. For instance, sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a methylsulfonyl group would depend on the other functional groups present in the molecule. For instance, dimethyl sulfone is a colorless solid that is relatively inert chemically and able to resist decomposition at elevated temperatures .

Scientific Research Applications

Sensing Applications

5-(Methylsulfonyl)-2-nitrobenzoic acid can be utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for the development of homogeneous assays and heterogeneous detection systems .

Biological Labelling

The compound’s reactivity with diols also allows it to be used in biological labelling. This application is significant for tracking and observing biological processes in research settings .

Protein Manipulation and Modification

Researchers can employ 5-(Methylsulfonyl)-2-nitrobenzoic acid in the manipulation and modification of proteins. This is particularly useful in studying protein function and structure .

Separation Technologies

In the field of separation technologies, this compound can be used to facilitate the separation of different biological molecules, which is essential for analytical and preparative purposes .

Development of Therapeutics

The interaction of 5-(Methylsulfonyl)-2-nitrobenzoic acid with other biological molecules presents opportunities for the development of new therapeutics. Its role in drug design and synthesis is an area of active research .

Electrophoresis of Glycated Molecules

This compound can be used in the electrophoresis of glycated molecules, aiding in the analysis of glycation patterns which is important in diabetes research .

Microparticles for Analytical Methods

5-(Methylsulfonyl)-2-nitrobenzoic acid can be a building block for microparticles used in various analytical methods. These microparticles can be tailored for specific detection and analysis tasks .

Polymers for Controlled Release of Insulin

The compound is also used in the creation of polymers that can control the release of insulin. This application is particularly promising for the development of advanced diabetes treatments .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

Safety and hazards would depend on the specific compound. For instance, some compounds with a methylsulfonyl group are considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions in the research and application of compounds with a methylsulfonyl group could involve exploring their potential in various fields, such as medicine and organic synthesis .

properties

IUPAC Name

5-methylsulfonyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6S/c1-16(14,15)5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWQIUPBICXSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697402
Record name 5-(Methanesulfonyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylsulfonyl)-2-nitrobenzoic acid

CAS RN

898547-72-3
Record name 5-(Methanesulfonyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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